Valnivudine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Valnivudine is synthesized through a multi-step process involving the formation of a bicyclic furopyrimidine nucleoside. The key steps include:

Formation of the furopyrimidine core: This involves the cyclization of a suitable precursor under acidic conditions.

Introduction of the aryl side chain: This step typically involves a palladium-catalyzed cross-coupling reaction.

Glycosylation: The furopyrimidine core is glycosylated with a protected sugar moiety.

Deprotection: The final step involves the removal of protecting groups to yield the active compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

化学反応の分析

Types of Reactions: Valnivudine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the furopyrimidine core.

Substitution: The aryl side chain can be substituted with different functional groups to create analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various analogs of this compound with modified antiviral properties .

科学的研究の応用

Scientific Applications of Valnivudine

This compound hydrochloride (FV-100) is an antiviral drug being investigated for its potential in managing varicella-zoster virus (VZV) infections . VZV causes chickenpox (varicella) and shingles (herpes zoster) . Current research is exploring this compound as a novel anti-VZV drug, especially given the limitations of existing FDA-approved treatments .

Pharmaceutical Development

This compound is currently in phase 3 clinical trials and has demonstrated superiority to valacyclovir (Valtrex) in studies focused on shingles and associated pain . The development of this compound addresses the need for more effective antiviral agents, considering that a significant portion of the at-risk population is not immunized against VZV . Existing anti-VZV drugs have limited efficacy in controlling herpes zoster pain and preventing post-herpetic neuralgia, necessitating the development of new antiviral drugs .

Pharmacokinetics and Administration

This compound is an oral prodrug of Cf1723 . Clinical trials have evaluated the safety of this compound hydrochloride in various doses and regimens :

- Single-Ascending-Dose Study: 32 healthy subjects aged 18 to 55 years received doses of 100, 200, 400, and 800 mg .

- Multiple-Ascending-Dose Study: 48 subjects aged 18 to 55 years received 100 mg once daily (QD), 200 mg QD, 400 mg QD, 400 mg twice a day, and 800 mg QD for 7 days .

- Study in Older Subjects: A two-part study in subjects aged 65 years and older involved a single 400-mg dose in 15 subjects and a 400-mg QD dosing regimen for 7 days in 12 subjects .

Comparative Efficacy

Studies have compared the efficiencies of valacyclovir, famciclovir, and brivudine in relieving pain in herpes zoster patients . A retrospective study indicated that all three drugs effectively treated pain in acute herpes zoster, with no significant difference between mild and moderate cases. However, some cases showed a significant reduction in pain intensity earlier in the brivudine group (day 3) compared to the famciclovir (day 7) and valacyclovir groups (2–3 weeks) . Brivudine, administered once daily, may be considered a first-line treatment for severe herpes zoster cases due to its potential for earlier pain control . this compound is also being investigated as a potential improvement over valacyclovir .

Limitations of Current Treatments

作用機序

Valnivudine exerts its antiviral effects by targeting the viral DNA polymerase enzyme. Upon administration, it is converted into its active triphosphate form within infected cells. This active form competes with natural deoxynucleotide substrates, selectively inhibiting the viral DNA polymerase. This inhibition prevents the replication of viral DNA, thereby halting the spread of the virus .

類似化合物との比較

- Acyclovir

- Valacyclovir

- Famciclovir

- Brivudine

- Amenamevir

Comparison: Valnivudine is unique in its high potency and selectivity for the varicella-zoster virus. Unlike other compounds, it has shown superior efficacy in reducing the pain and duration of shingles episodes and in preventing post-herpetic neuralgia .

生物活性

Valnivudine, also known as FV-100, is a novel nucleoside analog specifically developed for the treatment of varicella-zoster virus (VZV) infections, including herpes zoster (HZ). This compound has been the subject of extensive research due to its potential advantages over existing antiviral therapies. This article explores the biological activity of this compound, including its pharmacodynamics, efficacy in clinical studies, and comparative analysis with other antiviral agents.

This compound acts by inhibiting the replication of VZV through its conversion into active triphosphate forms that compete with natural substrates for viral DNA polymerase. This mechanism is similar to other nucleoside analogs but is designed to enhance potency and reduce required dosing frequency. The compound exhibits a high selectivity index, indicating a favorable therapeutic window for treating VZV infections.

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates effective absorption and distribution in the body. Studies indicate that it achieves significant plasma concentrations rapidly following oral administration, which supports its use in acute VZV infections. The drug's half-life allows for once-daily dosing, improving patient adherence compared to other antivirals that require multiple daily doses.

Case Studies and Clinical Trials

- Phase 3 Trials : this compound has undergone rigorous clinical testing, including Phase 3 trials comparing its efficacy against valacyclovir in patients with herpes zoster. The primary endpoint focused on the incidence of postherpetic neuralgia (PHN), a common complication following HZ. Results indicated that this compound significantly reduced PHN incidence compared to the control group receiving valacyclovir .

- Comparative Efficacy : A retrospective study analyzed the effectiveness of this compound against other antivirals such as acyclovir and famciclovir. The findings revealed that this compound not only provided comparable pain relief but also exhibited a faster onset of action in reducing acute pain associated with HZ .

- Safety Profile : In terms of safety, this compound demonstrated a favorable profile with minimal adverse effects reported during clinical trials. The incidence of side effects was similar to those observed with standard treatments, making it a viable option for patients at risk for severe complications from VZV .

Comparative Analysis

The following table summarizes the antiviral agents currently used for treating VZV infections, highlighting their efficacy and recommended dosages:

| Antiviral Agent | Efficacy Against HZ | PHN Reduction | Recommended Dosage |

|---|---|---|---|

| Acyclovir (oral) | Moderate | Low | 800 mg 5 times daily for 7–10 days |

| Valacyclovir (oral) | High | Moderate | 1 gm every 8 hours for 7 days |

| Famciclovir (oral) | High | Moderate | 500 mg every 8 hours for 7 days |

| Brivudine (oral) | High | Moderate | 125 mg once daily for 7 days |

| This compound (FV-100) | High | High | 500 mg once daily for 7 days |

Research Findings

Recent studies have focused on identifying the optimal dosing regimens and potential combinations with other antiviral agents to enhance therapeutic outcomes. For instance, ongoing research is evaluating the use of this compound in combination with immune modulators to further improve patient responses in immunocompromised populations .

特性

IUPAC Name |

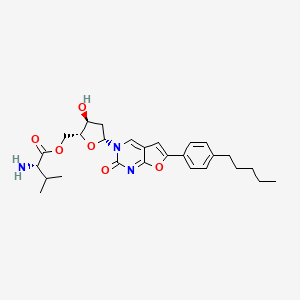

[(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O6/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3/t20-,22+,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRRWJMFUNGZBJ-RBVMOCNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)COC(=O)[C@H](C(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241909 | |

| Record name | FV-100 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956483-02-6 | |

| Record name | FV-100 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956483026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FV-100 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALNIVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NJ5F6D4U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。